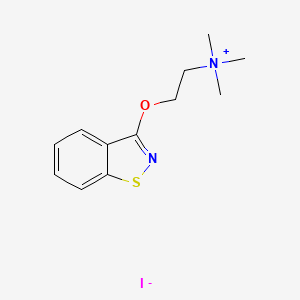![molecular formula C13H14ClNO2 B13756055 [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride CAS No. 63040-25-5](/img/structure/B13756055.png)
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is a chemical compound with a complex structure that includes both hydroxyl and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride typically involves the reaction of resorcinol with dimethyl sulfate in the presence of sodium hydroxide to form resorcinol dimethyl ether. This intermediate then undergoes a Friedel-Crafts acylation reaction with benzoyl chloride, catalyzed by aluminum trichloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is used as a precursor for synthesizing more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology
The compound’s biological applications include its use in studying enzyme interactions and as a potential ligand in biochemical assays. Its structural features make it a candidate for investigating various biological pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways.
Industry
Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of [2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: This compound shares similar structural features but lacks the azanium chloride moiety.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxyl group but differ in their overall structure and reactivity.
Uniqueness
[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride is unique due to its combination of hydroxyl, methoxy, and azanium chloride groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63040-25-5 |
|---|---|
Molekularformel |
C13H14ClNO2 |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
2-amino-5-(4-methoxyphenyl)phenol;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c1-16-11-5-2-9(3-6-11)10-4-7-12(14)13(15)8-10;/h2-8,15H,14H2,1H3;1H |
InChI-Schlüssel |
VKCRANCVSOZNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)
![9H-Pyrimido[1,2-a][1,3,5]triazine-2,4,8-trione](/img/structure/B13755992.png)
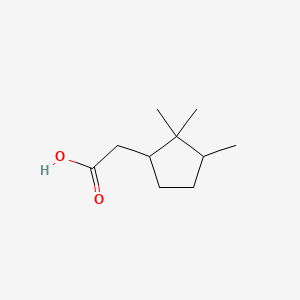

![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)

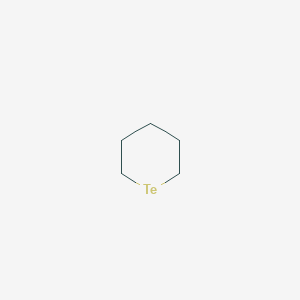
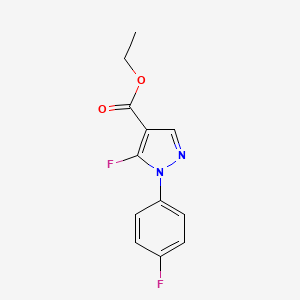
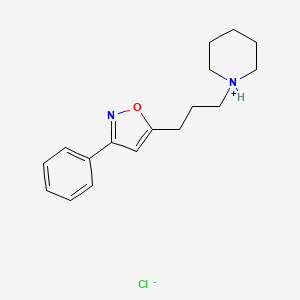

![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
